molecular formula C13H11NO2S B183537 N-(2-Acetylphenyl)-2-thiophenecarboxamide CAS No. 41242-35-7

N-(2-Acetylphenyl)-2-thiophenecarboxamide

Cat. No. B183537
CAS RN: 41242-35-7
M. Wt: 245.3 g/mol
InChI Key: UWBYGIKMCVBGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Acetylphenyl)-2-thiophenecarboxamide, also known as ATPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATPCA belongs to the class of compounds known as arylamide derivatives, which have been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-Acetylphenyl)-2-thiophenecarboxamide may exert its biological activities by inhibiting the activity of enzymes involved in inflammation, tumor growth, and viral replication. N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.

Biochemical And Physiological Effects

N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase.

Advantages And Limitations For Lab Experiments

N-(2-Acetylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using N-(2-Acetylphenyl)-2-thiophenecarboxamide in lab experiments. For example, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-Acetylphenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly its effects on the regulation of gene expression. Another direction is to investigate the potential therapeutic applications of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly in the treatment of cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(2-Acetylphenyl)-2-thiophenecarboxamide and improve its bioavailability in vivo.

Scientific Research Applications

N-(2-Acetylphenyl)-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral activities. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.

properties

CAS RN

41242-35-7

Product Name

N-(2-Acetylphenyl)-2-thiophenecarboxamide

Molecular Formula

C13H11NO2S

Molecular Weight

245.3 g/mol

IUPAC Name

N-(2-acetylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H11NO2S/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16)

InChI Key

UWBYGIKMCVBGTQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylaniline (2.0 g) and 2-thenoyl chloride (3.2 g) were condensed in the same manner as in the preparation of compound 95 to obtain N-(2-thenoyl)-2-acetylaniline (3.1 g). The compound (2.0 g) and potassium t-butoxide (9.1 g) were reacted in the same manner as in the preparation of compound 95 to obtain 2-(2-thienyl)-4(1H)-quinolone (compound 100, 310 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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